



Application Notes and Protocols for Tetrahydrouridine Dihydrate in Sickle Cell Disease Research

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Compound of Interest		
Compound Name:	Tetrahydrouridine dihydrate	
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Introduction

Sickle cell disease (SCD) is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, hemolysis, vaso-occlusion, and severe organ damage.[1] A key therapeutic strategy is to increase the production of fetal hemoglobin (HbF), which interferes with HbS polymerization and ameliorates the clinical manifestations of the disease.[2][3][4][5] The gene responsible for HbF production, the gamma-globin gene (HBG), is epigenetically silenced after birth by mechanisms including DNA methylation, primarily mediated by DNA methyltransferase 1 (DNMT1).[2][3][5][6]

Decitabine, a hypomethylating agent, can inhibit DNMT1 and reactivate HBG expression, leading to increased HbF levels.[3][7] However, its clinical utility is limited by rapid inactivation in the body by the enzyme cytidine deaminase (CDA).[2][3][5] Tetrahydrouridine (THU) is a potent inhibitor of CDA.[2][5] This document outlines the protocol for the combined oral administration of **Tetrahydrouridine dihydrate** and decitabine to safely induce HbF in patients with sickle cell disease, based on the findings of a randomized, placebo-controlled Phase 1 clinical trial (NCT01685515).[2][3][5]

Mechanism of Action

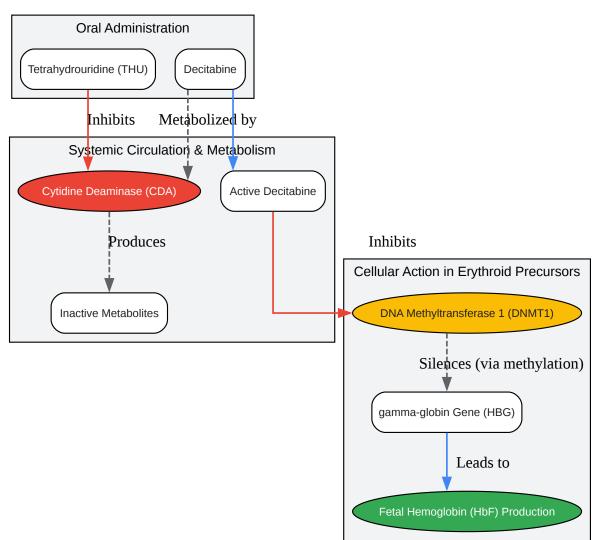


Methodological & Application

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The combination of Tetrahydrouridine and decitabine leverages a synergistic effect to achieve non-cytotoxic epigenetic gene regulation. THU acts as a pharmacokinetic enhancer for decitabine.[8] By inhibiting CDA, THU prevents the rapid deamination and inactivation of orally administered decitabine, thereby increasing its bioavailability and half-life.[2][3][5] This allows for the use of very low, non-cytotoxic doses of decitabine to effectively deplete DNMT1 in hematopoietic stem cells during the S-phase of the cell cycle.[2][5][6] The sustained, low-level exposure to decitabine leads to the hypomethylation of the HBG promoter, reactivation of fetal hemoglobin gene expression, and a subsequent increase in HbF-containing red blood cells (F-cells).[2][7]





Mechanism of Action of THU and Decitabine in SCD

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Caption: Signaling pathway of THU and Decitabine in Sickle Cell Disease.

Experimental Protocol: Phase 1 Clinical Trial (NCT01685515)

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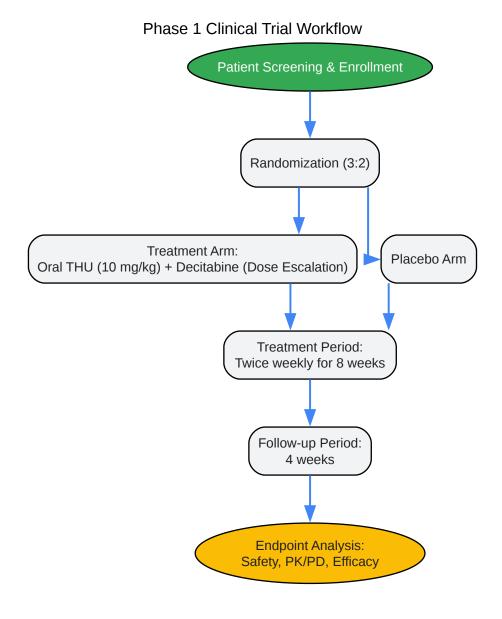




This protocol is based on the single-blind, randomized, placebo-controlled, dose-escalating Phase 1 clinical trial.[2][5]

- 1. Patient Population:
- Adult patients with sickle cell disease at risk of early death despite standard-of-care.
- 2. Study Design:
- Patients were randomized (3:2) to receive either the Tetrahydrouridine-decitabine combination or a placebo.[2]
- The study consisted of five cohorts of five patients each.[2]
- Treatment was administered twice a week for 8 weeks, followed by a 4-week follow-up period.[2]
- 3. Drug Administration:
- Tetrahydrouridine (THU): A fixed oral dose of 10 mg/kg was administered.[2][5]
- Decitabine: Oral decitabine was administered after the THU dose. The decitabine dose was escalated in each cohort: 0.01, 0.02, 0.04, 0.08, and 0.16 mg/kg.[2][5]
- 4. Primary Endpoint:
- The primary endpoint was the incidence of grade 3 or higher non-hematologic toxicity.
- 5. Secondary and Exploratory Endpoints:
- · Pharmacokinetics of decitabine.
- Pharmacodynamic effects, including DNMT1 protein levels in peripheral blood mononuclear cells and CpG methylation.[2]
- Efficacy measures, including changes in fetal hemoglobin (HbF), total hemoglobin, and the percentage of F-cells.[2]





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